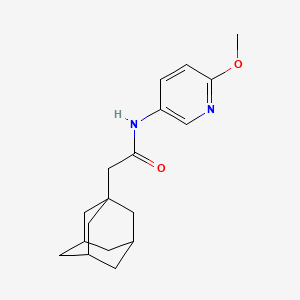
2-(1-adamantyl)-N-(6-methoxypyridin-3-yl)acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-(6-methoxypyridin-3-yl)acetamide, also known as A-366, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. A-366 is a selective inhibitor of histone H3 lysine 27 (H3K27) demethylases, which are enzymes that play a crucial role in epigenetic regulation.
Mecanismo De Acción
2-(1-adamantyl)-N-(6-methoxypyridin-3-yl)acetamide is a selective inhibitor of H3K27 demethylases, which are enzymes that remove methyl groups from histone H3 lysine 27 residues. This results in the activation of genes that are normally repressed by H3K27 methylation. This compound binds to the active site of H3K27 demethylases and prevents the demethylation of H3K27, leading to the accumulation of methylated H3K27 and the repression of target genes.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. This compound has also been shown to reduce inflammation in animal models of arthritis and colitis, indicating its potential as an anti-inflammatory agent. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-adamantyl)-N-(6-methoxypyridin-3-yl)acetamide has several advantages for laboratory experiments, including its high selectivity for H3K27 demethylases and its ability to induce changes in gene expression patterns. However, this compound has some limitations, including its relatively low potency and the need for high concentrations to achieve significant effects. Additionally, this compound has limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several potential future directions for the study of 2-(1-adamantyl)-N-(6-methoxypyridin-3-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of H3K27 demethylases. Additionally, the therapeutic potential of this compound in various diseases, including cancer, inflammation, and neurological disorders, warrants further investigation. Another potential future direction is the study of the epigenetic effects of this compound on non-cancerous cells, which could provide insights into its potential side effects and toxicity. Finally, the development of new delivery methods and formulations for this compound could improve its solubility and bioavailability, making it more suitable for clinical use.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(6-methoxypyridin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of H3K27 demethylases, which are involved in the regulation of gene expression. Inhibition of these enzymes can lead to changes in the epigenetic landscape of cells, which can result in altered gene expression patterns and potential therapeutic benefits.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(6-methoxypyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-22-17-3-2-15(11-19-17)20-16(21)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h2-3,11-14H,4-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVKMHJRJJQUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



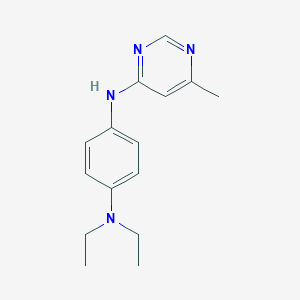
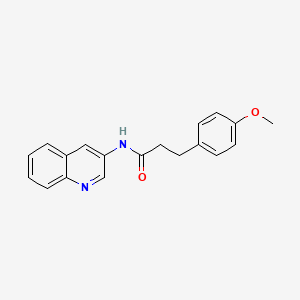

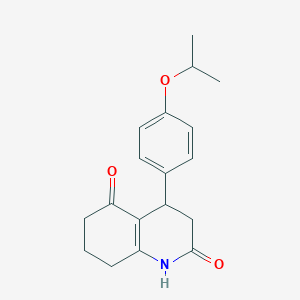
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4419957.png)
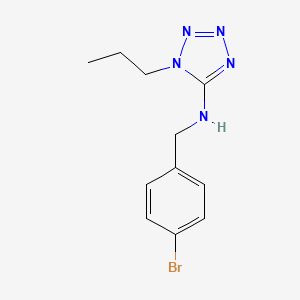
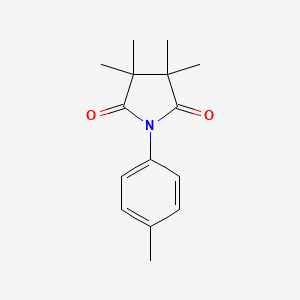
![(2-furylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4419972.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B4419979.png)
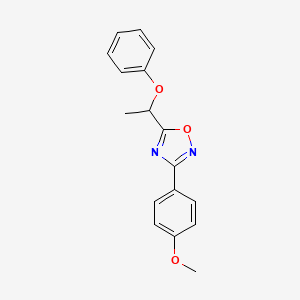
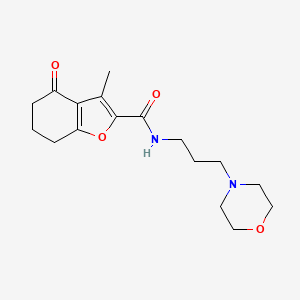
![N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B4419998.png)
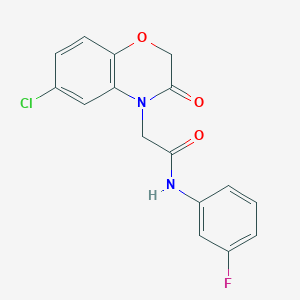
![N-(tert-butyl)-2-(4-{[(2-furylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4420028.png)